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Abstract
In the contemporary landscape of medicinal chemistry, the strategic move away from flat,

aromatic structures towards three-dimensional, saturated scaffolds—a concept often termed

"escaping flatland"—is paramount for developing drug candidates with improved

physicochemical and pharmacokinetic profiles.[1] 1,4-Diazabicyclo[2.1.1]hexane (1,4-DBH)

emerges as a compelling, yet underexplored, building block in this arena. This guide provides a

comprehensive technical overview of 1,4-DBH, covering its core properties, commercial

availability, a logical synthetic approach, and its profound potential as a conformationally

restricted diamine bioisostere in drug design.

Introduction: The Strategic Value of 1,4-
Diazabicyclo[2.1.1]hexane
1,4-Diazabicyclo[2.1.1]hexane is a saturated bicyclic diamine featuring a highly strained and

rigid structure. Its core value lies in its ability to serve as a three-dimensional, non-classical

bioisostere for common motifs in drug discovery, most notably piperazine. The rigid bicyclic

framework locks the relative orientation of the two nitrogen atoms, offering chemists a tool to

reduce the conformational flexibility of a lead compound. This restriction can lead to significant
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gains in binding affinity, selectivity, and metabolic stability by minimizing the entropic penalty

upon binding to a biological target and by designing out metabolic liabilities associated with

more flexible scaffolds.

The compound is identified by the CAS Number: 397864-25-4.[2][3][4][5][6]

Physicochemical & Structural Properties
The defining feature of 1,4-DBH is its compact, bicyclic structure which imparts unique

properties compared to more conventional aliphatic diamines. These properties are critical for

its application in rational drug design, where parameters like basicity (pKa) and lipophilicity

(LogP) are meticulously fine-tuned.[7] While extensive experimental data for the parent

compound is sparse, its characteristics can be inferred from its structure and data on related

bicyclic amines.[2][4][5]
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Property Value Source

CAS Number 397864-25-4 [2][3][4][5][6]

Molecular Formula C₄H₈N₂ [2][8]

Molecular Weight 84.12 g/mol [2][3][8]

Appearance Solid, semi-solid, or liquid [2][8]

Storage Conditions 2-8°C, under inert atmosphere [2][4]

Basicity (Predicted)

The strained nature of the

bicyclic system is expected to

influence the nitrogen lone pair

availability and thus its pKa

compared to unstrained tertiary

amines.

N/A

Lipophilicity (Predicted)

Its compact, saturated

structure suggests a lower

LogP compared to more

extended aliphatic diamines of

similar molecular weight,

potentially enhancing aqueous

solubility.

N/A

Commercial Availability
1,4-Diazabicyclo[2.1.1]hexane is available from several specialized chemical suppliers,

typically in research quantities. Researchers should consult directly with these vendors for

purity specifications, lead times, and available salt forms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/publication/393756362_Physicochemical_Properties_of_gem-Difluorinated_Saturated_Bicyclic_Amines_-_Advanced_Building_Blocks_for_Drug_Discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035989/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/6875f77923be8e43d64a8ca6/original/physicochemical-properties-of-gem-difluorinated-saturated-bicyclic-amines-advanced-building-blocks-for-drug-discovery.pdf
https://chemrxiv.org/engage/chemrxiv/article-details/6875f77923be8e43d64a8ca6
https://pdfs.semanticscholar.org/1f36/62a8fa5bf3263a5d3056b067b6d6917625eb.pdf
https://www.researchgate.net/publication/393756362_Physicochemical_Properties_of_gem-Difluorinated_Saturated_Bicyclic_Amines_-_Advanced_Building_Blocks_for_Drug_Discovery
https://cymitquimica.com/cas/397864-25-4/
https://www.researchgate.net/publication/393756362_Physicochemical_Properties_of_gem-Difluorinated_Saturated_Bicyclic_Amines_-_Advanced_Building_Blocks_for_Drug_Discovery
https://pmc.ncbi.nlm.nih.gov/articles/PMC11035989/
https://cymitquimica.com/cas/397864-25-4/
https://www.researchgate.net/publication/393756362_Physicochemical_Properties_of_gem-Difluorinated_Saturated_Bicyclic_Amines_-_Advanced_Building_Blocks_for_Drug_Discovery
https://cymitquimica.com/cas/397864-25-4/
https://www.researchgate.net/publication/393756362_Physicochemical_Properties_of_gem-Difluorinated_Saturated_Bicyclic_Amines_-_Advanced_Building_Blocks_for_Drug_Discovery
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/6875f77923be8e43d64a8ca6/original/physicochemical-properties-of-gem-difluorinated-saturated-bicyclic-amines-advanced-building-blocks-for-drug-discovery.pdf
https://www.benchchem.com/product/b2554204?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2554204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Supplier Purity (Typical) Reference

Sigma-Aldrich (BLD

Pharmatech)
97% [2]

Acmec Biochemical High Purity Stock [3]

CymitQuimica 97% [5][8]

Apollo Scientific Not specified [6]

Shaanxi Lighte

Optoelectronics
97% [4]

Synthesis of 1,4-Diazabicyclo[2.1.1]hexane
The synthesis of highly strained bicyclic systems like 1,4-DBH is a non-trivial endeavor. While

specific literature detailing a high-yield synthesis of the parent compound is not widely

available, a logical and plausible retrosynthetic approach can be proposed based on

established methodologies for constructing bicyclic amines, such as intramolecular cyclization.

Proposed Retrosynthetic Pathway:

The core strategy involves forming the second ring via an intramolecular nucleophilic

substitution on a pre-formed, suitably functionalized cyclobutane ring.
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Retrosynthetic Analysis

1,4-Diazabicyclo[2.1.1]hexane

cis-1,3-Diamino-cyclobutane Derivative
(e.g., with leaving groups)

Intramolecular
Ring Closure

Cyclobutane-1,3-dicarboxylic Acid Derivative

Functional Group
Interconversion

(e.g., Hofmann or Curtius Rearrangement)

Click to download full resolution via product page

Caption: Retrosynthetic analysis for 1,4-DBH.

Forward Synthetic Protocol (Hypothetical):

This protocol is illustrative and serves as a conceptual framework. The causality behind each

step is explained to provide a self-validating system based on chemical principles.

Step 1: Synthesis of a cis-1,3-Cyclobutane Intermediate.

Reaction: Start from a commercially available cyclobutane-1,1-dicarboxylic acid. Through

a series of standard transformations (e.g., reduction, protection, and functional group

manipulation), synthesize cis-1,3-bis(aminomethyl)cyclobutane or a related diamine

precursor. The cis stereochemistry is critical as it properly orients the functional groups for

the subsequent intramolecular cyclization.
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Causality: The cyclobutane ring provides the necessary four-membered carbocyclic core.

Establishing the correct cis stereochemistry is the pivotal step that enables the formation

of the [2.1.1] bicyclic system.

Step 2: Intramolecular Cyclization.

Reaction: Convert one of the amino groups into a leaving group (e.g., via tosylation or

mesylation) after protecting the other. Then, deprotect the second amino group, which acts

as the internal nucleophile. Treatment with a non-nucleophilic base would then promote an

intramolecular S(_N)2 reaction to form the second ring, yielding the bicyclic scaffold.

Causality: This is the key bond-forming step. The use of protecting groups ensures

regioselectivity, and the base facilitates the nucleophilic attack by deprotonating the amine,

thereby closing the ring to form the strained, bridged structure.

Proposed Forward Synthesis Workflow

Cyclobutane-1,3-
dicarboxylic Acid

Formation of
cis-1,3-bis(aminomethyl)cyclobutane

Selective Protection &
Activation

Intramolecular
SN2 Cyclization 1,4-DBH Scaffold

Click to download full resolution via product page

Caption: Proposed forward synthesis workflow for 1,4-DBH.

Applications in Medicinal Chemistry & Drug Design
The primary application of 1,4-DBH is as a rigid 3D scaffold to enhance the properties of drug

candidates. Bicyclic scaffolds are increasingly used to replace aromatic rings, providing access

to novel chemical space with improved pharmaceutical properties.[9][10][11]

A. Bioisosterism: The Rigid Piperazine Analogue

Piperazine is a ubiquitous scaffold in medicinal chemistry. However, its conformational flexibility

(chair-boat interconversion) can be detrimental, leading to off-target activity or increased

metabolic liability. 1,4-DBH acts as a conformationally locked bioisostere of piperazine.
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Improved Potency & Selectivity: By locking the pharmacophoric nitrogen atoms in a defined

spatial orientation, 1,4-DBH can improve the compound's fit within a target's binding pocket,

potentially increasing potency and selectivity.

Enhanced Physicochemical Properties: The introduction of a saturated, sp³-rich scaffold

often leads to improved aqueous solubility and reduced lipophilicity compared to flat

aromatic systems, which are key goals in modern drug design.[1][10]

Metabolic Stability: The bridgehead positions of 1,4-DBH are sterically shielded and non-

enolizable, which can block common sites of metabolic (e.g., P450-mediated) oxidation that

might occur on a more flexible scaffold.

Traditional 'Flat' Scaffold 3D 'Escape from Flatland' Scaffold

Drug Target
(e.g., GPCR, Kinase)

Flexible Piperazine Linker
(High Conformational Entropy)

Lower Affinity

Pharmacophore 1 Pharmacophore 2

Drug Target
(e.g., GPCR, Kinase)

Rigid 1,4-DBH Linker
(Pre-organized for Binding)

Higher Affinity &
Improved Properties

Pharmacophore 1 Pharmacophore 2

Click to download full resolution via product page

Caption: Bioisosteric replacement of flexible vs. rigid scaffolds.

B. Case Study: Azabicyclo[2.1.1]hexanes in Therapeutics

While specific examples for the parent 1,4-DBH are emerging, the broader

azabicyclo[2.1.1]hexane class has already demonstrated significant value. Recently, an
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azabicyclo[2.1.1]hexane piperazinium salt, discovered via an unexpected rearrangement, was

shown to be a versatile building block.[12] Its utility was demonstrated in the synthesis of a

ligand-directed degrader (LDD) targeting the androgen receptor, highlighting the practical

application of this scaffold class in cutting-edge therapeutic modalities.[12]

Illustrative Protocol: Incorporation via Amide
Coupling
A common method to incorporate a diamine building block like 1,4-DBH into a larger molecule

is through amide bond formation. The following is a detailed, self-validating protocol for the

mono-acylation of 1,4-DBH.

Objective: To couple a carboxylic acid (R-COOH) to one nitrogen of 1,4-DBH.

Materials:

1,4-Diazabicyclo[2.1.1]hexane (1.0 eq)

Carboxylic Acid of interest (R-COOH, 1.0 eq)

HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium

hexafluorophosphate) (1.1 eq)

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

Reaction Setup: To a clean, dry vial under an inert atmosphere (e.g., Nitrogen or Argon), add

the carboxylic acid (1.0 eq) and anhydrous DMF.

Causality: Anhydrous conditions are crucial as water can hydrolyze the activated ester

intermediate and reduce yield.

Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15-20 minutes

at room temperature.
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Causality: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid to

form a highly reactive activated ester. DIPEA is a bulky, non-nucleophilic base used to

neutralize the generated acids without interfering with the coupling reaction. A slight

excess of HATU ensures full activation of the acid.

Nucleophilic Addition: In a separate vial, dissolve 1,4-DBH (1.0 eq) in a minimum amount of

anhydrous DMF. Add this solution dropwise to the activated ester mixture.

Causality: Using 1.0 equivalent of the diamine favors mono-acylation. Adding it to the pre-

activated acid ensures the reactive species is present to immediately react with the first

available nucleophilic nitrogen.

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the

reaction progress by an appropriate method (e.g., LC-MS or TLC) until the starting carboxylic

acid is consumed.

Workup & Purification:

Quench the reaction by adding water.

Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or

Dichloromethane).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo.

Purify the crude product using flash column chromatography (silica gel) with an

appropriate solvent gradient (e.g., DCM/Methanol) to isolate the desired mono-acylated

product.

Causality: The aqueous workup removes DMF and excess reagents. Chromatography is

necessary to separate the desired mono-acylated product from any di-acylated byproduct

and unreacted starting material.

Safety & Handling
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As a bicyclic amine, 1,4-Diazabicyclo[2.1.1]hexane should be handled with appropriate care

in a well-ventilated chemical fume hood.

Hazards: It is classified as harmful if swallowed (H302).[2]

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert

atmosphere to prevent degradation.[2][4]

Conclusion
1,4-Diazabicyclo[2.1.1]hexane represents a valuable and modern building block for medicinal

chemists aiming to create next-generation therapeutics. Its rigid, three-dimensional structure

provides a powerful tool to enforce bioactive conformations, enhance physicochemical

properties, and design novel intellectual property. While its synthesis remains challenging, its

commercial availability opens the door for its incorporation into drug discovery programs,

offering a clear strategic advantage in the quest to "escape from flatland" and develop safer,

more effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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